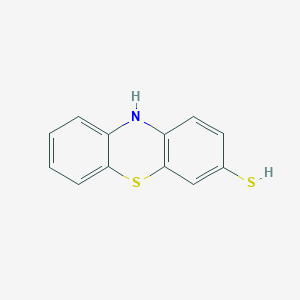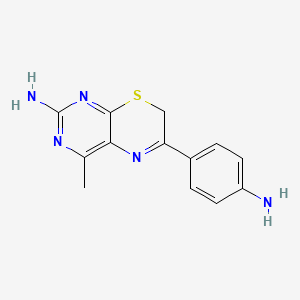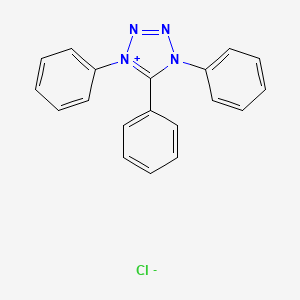
1,4,5-Triphenyl-1H-tetrazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Triphenyl-1H-tetrazolium chloride is a chemical compound commonly used as a redox indicator in biochemical experiments. It is a white crystalline powder that is soluble in water, ethanol, and acetone but insoluble in ether . This compound is particularly known for its role in indicating cellular respiration by being reduced to a red formazan product in living tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,4,5-Triphenyl-1H-tetrazolium chloride involves several steps:
Synthesis of Benzaldehyde: Benzaldehyde is synthesized through the oxidation of toluene.
Synthesis of Diazonium Salt: The benzaldehyde is then converted into a diazonium salt.
Synthesis of this compound: The diazonium salt undergoes a reaction with hydrazoic acid, sodium salt, and ammonium chloride to form the tetrazolium compound.
Industrial Production Methods
The industrial production of this compound is designed to be simple, safe, and environmentally friendly. The process involves using recyclable catalysts and minimizing wastewater discharge. The yield of the product can reach up to 88%, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5-Triphenyl-1H-tetrazolium chloride primarily undergoes redox reactions. It is reduced to 1,3,5-triphenylformazan in the presence of dehydrogenases, which are enzymes involved in the oxidation of organic compounds .
Common Reagents and Conditions
Reagents: Dehydrogenases, dimethyl sulfoxide (DMSO), sulfuric acid.
Conditions: The reduction reaction typically occurs at room temperature and in the presence of light.
Major Products
The major product formed from the reduction of this compound is 1,3,5-triphenylformazan, which is a red-colored compound .
Wissenschaftliche Forschungsanwendungen
1,4,5-Triphenyl-1H-tetrazolium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,5-Triphenyl-1H-tetrazolium chloride involves its reduction by NADPH-dependent oxidoreductases and dehydrogenases. These enzymes convert the colorless tetrazolium compound into a red formazan product, which accumulates in living cells . This reaction is used to assess cellular respiration and viability .
Vergleich Mit ähnlichen Verbindungen
1,4,5-Triphenyl-1H-tetrazolium chloride is unique in its ability to act as a redox indicator and differentiate between metabolically active and inactive tissues. Similar compounds include:
Tetrazolium Blue Chloride: Used for histological staining and detection of reducing sugars.
2,3,5-Triphenyl-2H-tetrazolium chloride: Another redox indicator used in biochemical assays.
These compounds share similar redox properties but differ in their specific applications and the conditions under which they are used.
Eigenschaften
CAS-Nummer |
22700-41-0 |
|---|---|
Molekularformel |
C19H15ClN4 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
1,4,5-triphenyltetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-22(17-12-6-2-7-13-17)20-21-23(19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |
InChI-Schlüssel |
KZWBADFEENHWQW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+](N=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


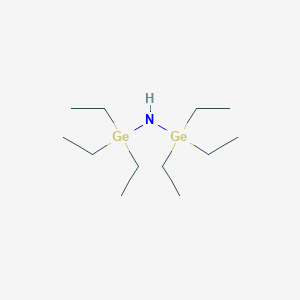
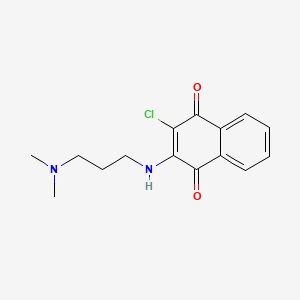
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)

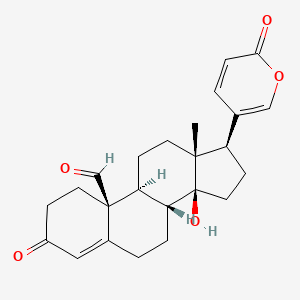
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
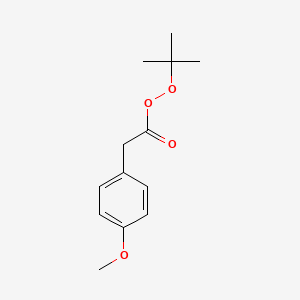
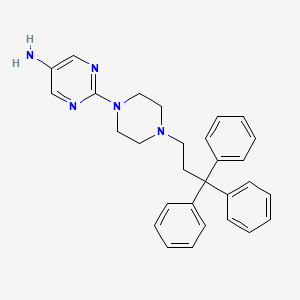
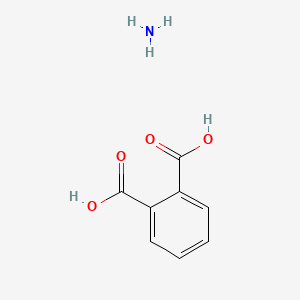


![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
